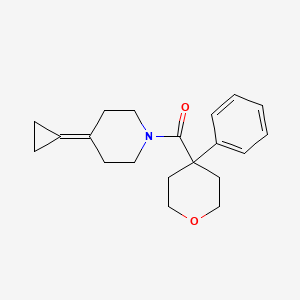

4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine

CAS No.: 2097926-22-0

Cat. No.: VC6842886

Molecular Formula: C20H25NO2

Molecular Weight: 311.425

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097926-22-0 |

|---|---|

| Molecular Formula | C20H25NO2 |

| Molecular Weight | 311.425 |

| IUPAC Name | (4-cyclopropylidenepiperidin-1-yl)-(4-phenyloxan-4-yl)methanone |

| Standard InChI | InChI=1S/C20H25NO2/c22-19(21-12-8-17(9-13-21)16-6-7-16)20(10-14-23-15-11-20)18-4-2-1-3-5-18/h1-5H,6-15H2 |

| Standard InChI Key | BZHMSEUAKSPOSH-UHFFFAOYSA-N |

| SMILES | C1CC1=C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Substituents

The compound features a piperidine ring (a six-membered amine heterocycle) with two critical modifications:

-

4-Cyclopropylidene group: A fused cyclopropane ring at the 4-position introduces significant ring strain and conformational rigidity, which may enhance binding selectivity in biological targets .

-

1-(4-Phenyloxane-4-carbonyl) group: A tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, linked to the piperidine via a carbonyl moiety. This substituent contributes to lipophilicity and potential π-π stacking interactions .

Table 1: Key Structural Descriptors

Synthesis and Characterization

Retrosynthetic Analysis

While no direct synthesis of this compound is documented, plausible routes can be extrapolated from related piperidine syntheses :

-

Piperidine Core Formation:

-

Cyclopropylidene Introduction:

-

Oxane Carbonyl Installation:

Key Challenges in Synthesis

-

Steric hindrance: Bulky 4-phenyloxane group may impede cyclopropanation efficiency.

-

Oxane stability: Acidic conditions required for cyclization risk oxane ring opening .

Table 2: Hypothetical Synthetic Protocol

Physicochemical Properties

Predicted ADME Parameters

Using computational models (e.g., SwissADME) and data from structural analogs :

Table 3: Estimated Physicochemical Profile

| Parameter | Value | Implications |

|---|---|---|

| logP | 3.2 ± 0.3 | Moderate lipophilicity |

| Water solubility (logS) | -4.1 | Poor aqueous solubility |

| PSA | 58.7 Ų | Moderate membrane permeability |

| H-bond donors/acceptors | 1/4 | Favorable for target engagement |

Spectroscopic Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume